![molecular formula C17H18N6OS B2651396 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880801-62-7](/img/structure/B2651396.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction affords 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, which can be further reacted with chloroacetic acid, followed by an acid-catalyzed esterification with methyl alcohol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffractometry . The metal center M has a 76% occupancy of ZnII and 24% of CdII. The M2+ center of the cation, located on a crystallographic inversion center, is hexacoordinated and appears as a slightly distorted octahedral [MN4O2]2+ cation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidative cyclization in the presence of CdBr2 or HgCl2 . This results in extensive supramolecular networks due to the combination of metal coordination and weak interactions, such as hydrogen-bonding and aromatic–aromatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has a melting point of 250-254 °C .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
A new series of compounds, including those related to the specified chemical structure, have been synthesized to explore their antimicrobial properties. These compounds were synthesized by condensation reactions and characterized using spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. This research demonstrates the compound's structural features and potential as a precursor for further chemical modifications aimed at enhancing biological activity (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Screening
The synthesized compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This screening indicates the compound's potential in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Mahyavanshi, Parmar, & Mahato, 2011).
Antitumor Activity
Research has also explored the antitumor activities of related compounds, highlighting their potential in cancer therapy. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives were synthesized and demonstrated promising inhibitory effects on different cancer cell lines. This suggests the role of such compounds in the development of new anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been investigated. These studies not only provide insights into the structural aspects of these complexes but also explore their antioxidant activities, underscoring the potential for these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Insecticidal Assessment
Some compounds within this chemical class have been assessed for their insecticidal properties against agricultural pests, such as the cotton leafworm. This research suggests the possibility of developing new, effective insecticides based on the compound's structure, offering an alternative to current pest management strategies (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-3-5-14(6-4-12)20-15(24)11-25-17-22-21-16(23(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYVVBLMIVMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

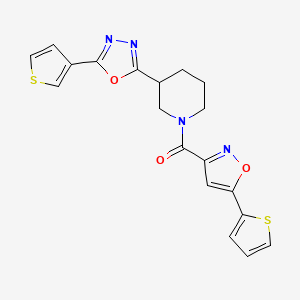
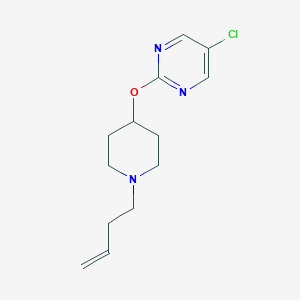
![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)
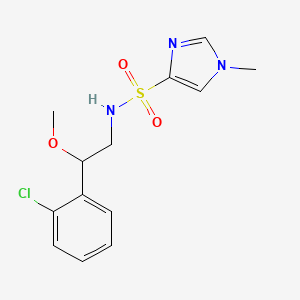
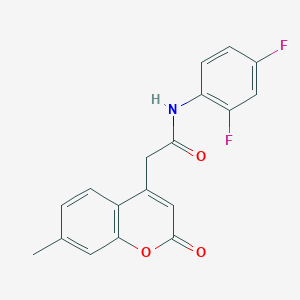
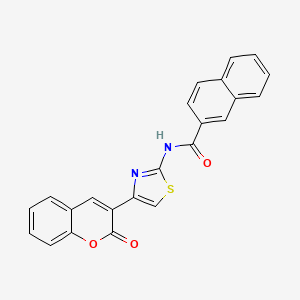
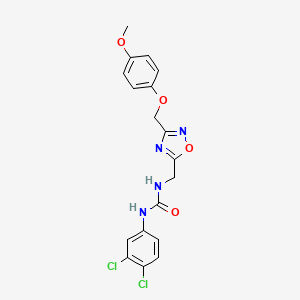

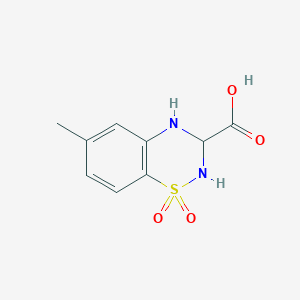
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)
![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)